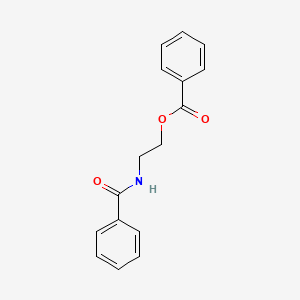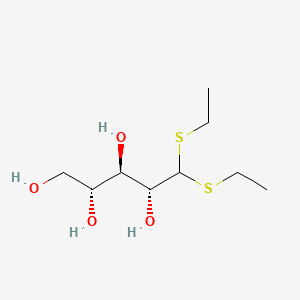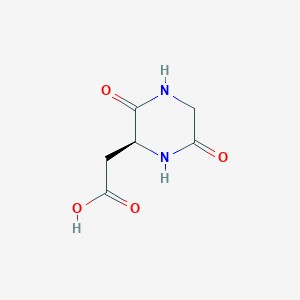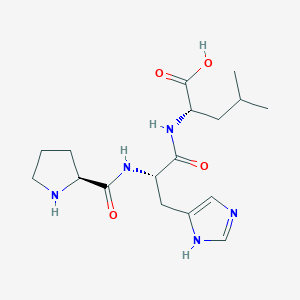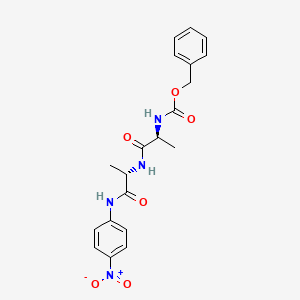
Ethyl 2,4,6-trimethoxycinnamate
Descripción general
Descripción
Ethyl 2,4,6-trimethoxycinnamate is a chemical compound with the molecular formula C14H18O5 . It is also known by other names such as 2,4,6-TRIMETHOXYCINNAMIC ACID ETHYL ESTER and ethyl (E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoate . The compound has a molecular weight of 266.29 g/mol .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C14H18O5/c1-5-19-14(15)7-6-11-12(17-3)8-10(16-2)9-13(11)18-4/h6-9H,5H2,1-4H3/b7-6+ . The compound has a Canonical SMILES representation of CCOC(=O)C=CC1=C(C=C(C=C1OC)OC)OC . Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 266.29 g/mol, an XLogP3-AA value of 2.5, and a topological polar surface area of 54 Ų . It has no hydrogen bond donors but has 5 hydrogen bond acceptors . The compound also has 7 rotatable bonds .Aplicaciones Científicas De Investigación
Occurrence and Environmental Impact
Research on the environmental occurrence and impact of chemical compounds, including antibiotics and potentially Ethyl 2,4,6-trimethoxycinnamate, has shown a rising concern due to their introduction into aquatic environments. These compounds, often not fully metabolized, can have detrimental effects on non-target species, highlighting the need for further studies on their chronic effects and the toxicity of mixtures in aquatic organisms (Kovaláková et al., 2020).
Analytical Methods for Antioxidant Activity
The determination of antioxidant activity is crucial in various scientific fields. A review on analytical methods used in determining antioxidant activity emphasized the importance of tests such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These assays, essential for analyzing the antioxidant capacity of complex samples, including those containing this compound, rely on spectrophotometry to assess chemical reactions (Munteanu & Apetrei, 2021).
Epoxy Polymers and Anticorrosive Coatings
In the development of anticorrosive coatings for carbon steel in marine environments, epoxy polymers and composites, including those formulated with compounds like this compound, have shown potential. The review highlights the importance of understanding global quantum chemical descriptors (GQCDs) through DFT calculations for enhancing the efficiency and safety of these coatings (Hsissou, 2021).
Food and Beverage Toxicology
Ethyl Carbamate, a compound related to this compound, has been reviewed for its presence in foods and beverages, including fermented products. Its classification as a probable carcinogen by WHO highlights the importance of monitoring and controlling its levels to ensure consumer safety (Weber & Sharypov, 2009).
Use of Canines as Chemical Detectors
Research on the use of canines as chemical detectors for explosives, including those related to this compound, demonstrates the advantages of biological sensors over instrumental methods in real-time detection. Canines can detect volatile odor signature chemicals from various compounds, providing a versatile and reliable detection method (Furton & Myers, 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-19-14(15)7-6-11-12(17-3)8-10(16-2)9-13(11)18-4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZXDZLACOEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67827-53-6 | |
| Record name | Ethyl 3-(2,4,6-trimethoxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67827-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)
![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)
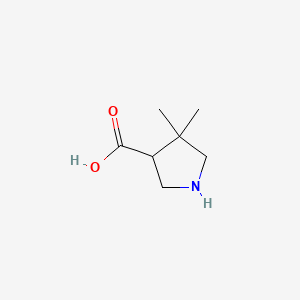
![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)
